molecular formula C14H15N3O2 B14491243 Nicotinamide, 2-(p-methoxyanilino)-N-methyl- CAS No. 65423-33-8

Nicotinamide, 2-(p-methoxyanilino)-N-methyl-

Cat. No.: B14491243
CAS No.: 65423-33-8
M. Wt: 257.29 g/mol
InChI Key: YVKLLYDPDWCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide, 2-(p-methoxyanilino)-N-methyl- is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide core structure substituted with a p-methoxyanilino group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of nicotinamide with p-methoxyaniline in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may be carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

This process can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 2-(p-methoxyanilino)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Nicotinamide, 2-(p-methoxyanilino)-N-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinamide, 2-(p-methoxyanilino)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide, 2-(p-methoxyanilino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65423-33-8

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-methoxyanilino)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-15-14(18)12-4-3-9-16-13(12)17-10-5-7-11(19-2)8-6-10/h3-9H,1-2H3,(H,15,18)(H,16,17)

InChI Key

YVKLLYDPDWCODC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.